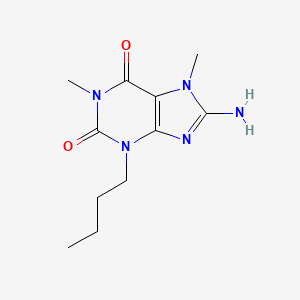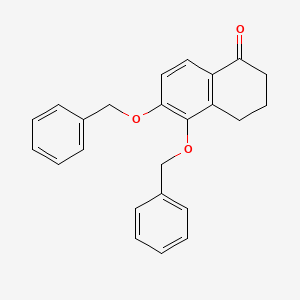
1(2H)-Naphthalenone, 3,4-dihydro-5,6-bis(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two benzyloxy groups attached to a tetrahydronaphthalenone core. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of benzyloxy groups and a tetrahydronaphthalenone precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted naphthalenones, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-DIBENZYLOXYINDOLE: This compound shares the benzyloxy groups but has an indole core instead of a tetrahydronaphthalenone core.
5,6-BIS(METHYLOXY)-1H-BENZIMIDAZOL-1-YL: Similar in structure but contains a benzimidazole core.
Uniqueness
5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to its tetrahydronaphthalenone core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical syntheses and research applications.
Eigenschaften
CAS-Nummer |
59515-93-4 |
|---|---|
Molekularformel |
C24H22O3 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H22O3/c25-22-13-7-12-21-20(22)14-15-23(26-16-18-8-3-1-4-9-18)24(21)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 |
InChI-Schlüssel |
MVNZQNDXQPGQOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


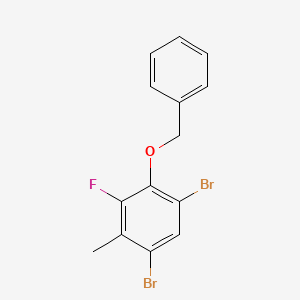
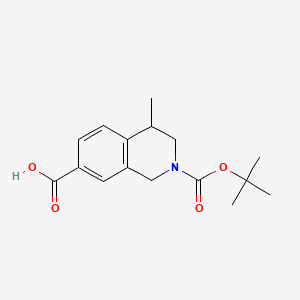



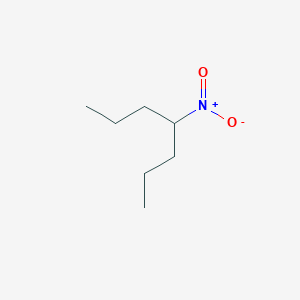
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
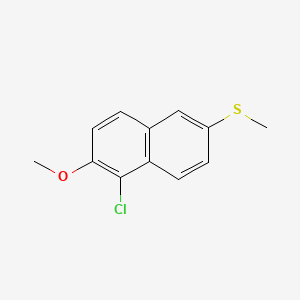
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
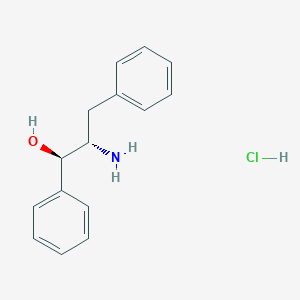

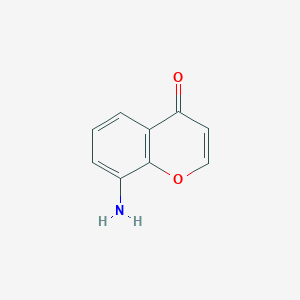
![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
